Difluoroiodoborane
Description
Structure
2D Structure
Properties
CAS No. |
22095-62-1 |
|---|---|
Molecular Formula |
BF2I |
Molecular Weight |
175.71 g/mol |
IUPAC Name |
difluoro(iodo)borane |
InChI |
InChI=1S/BF2I/c2-1(3)4 |
InChI Key |
OMAPCHZUAIUVRK-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)I |
Origin of Product |
United States |
Synthetic Methodologies for Difluoroiodoborane and Its Precursors
Established Synthetic Pathways to Difluoroiodoborane (BF₂I)
Direct synthesis of this compound is not as straightforward as that of its binary counterparts like boron trifluoride (BF₃) or boron triiodide (BI₃). The primary established route to BF₂I and other mixed boron halides involves redistribution reactions. This method relies on the exchange of halogen atoms between different boron trihalides until an equilibrium mixture is achieved.
One of the foundational methods for preparing mixed boron halides is the reaction between boron trifluoride and another boron trihalide. In the case of BF₂I, this would involve the reaction of boron trifluoride (BF₃) with boron triiodide (BI₃). The reaction proceeds through a series of equilibria, as shown below:
BF₃ + BI₃ ⇌ BF₂I + BFI₂
This redistribution of halogens is a spontaneous process but reaching a state where BF₂I is the predominant product and can be isolated in high purity is challenging. The reaction mixture will inevitably contain the starting materials and the other mixed halide, dibromofluoroborane (BFI₂).
Another established, albeit less direct, pathway involves the reaction of boron trifluoride with hydrogen iodide (HI). This reaction is analogous to the synthesis of other mixed boron halides from their corresponding hydrogen halides.
BF₃ + HI ⇌ BF₂I + HF
This reaction is driven by the formation of the relatively stable hydrogen fluoride (B91410) (HF) molecule. However, the reactivity of hydrogen iodide and the potential for side reactions necessitate careful control of reaction conditions.
Development of Novel Synthetic Routes to BF₂I
Research into novel synthetic routes for this compound is aimed at overcoming the separation challenges inherent in redistribution reactions and improving reaction efficiency. One promising approach is the use of specific iodinating agents that can react selectively with boron trifluoride or its adducts.
A potential novel route involves the reaction of boron trifluoride with trimethylsilyl (B98337) iodide (TMSI). This approach has been successful in other areas of organometallic and inorganic synthesis for the introduction of iodine atoms.
BF₃ + (CH₃)₃SiI → BF₂I + (CH₃)₃SiF
The formation of the thermodynamically stable trimethylsilyl fluoride ((CH₃)₃SiF) could drive this reaction to completion, potentially offering a cleaner reaction profile with fewer byproducts compared to traditional redistribution methods.
Furthermore, the principles of halogen exchange reactions, such as the Finkelstein reaction which is used to synthesize alkyl iodides, can be conceptually applied. While not directly transferable to inorganic systems like boron halides, the underlying concept of using a salt of a heavier halide to displace a lighter one suggests that reacting a fluoroborane precursor with an iodide salt under specific conditions could be a viable, yet unexplored, synthetic strategy.
Strategies for Enhancing Purity and Yield in this compound Synthesis
A significant hurdle in the synthesis of this compound is its isolation in a pure form from the equilibrium mixture of other boron halides. The boiling points of the various species in a redistribution reaction are often close, making simple distillation challenging.
Fractional Condensation and Distillation: A key strategy to enhance the purity of BF₂I is the use of low-temperature fractional condensation or distillation. By carefully controlling the temperature and pressure within a vacuum line apparatus, it is possible to selectively condense the different boron halide species based on their volatilities. This technique requires precise temperature gradients and efficient separation columns.
Selective Complexation: Another strategy to improve purification is the use of Lewis bases to selectively form adducts with one or more of the boron halide species present in the reaction mixture. The differing Lewis acidities of BF₃, BF₂I, BFI₂, and BI₃ could be exploited to selectively remove one or more components. For instance, a carefully chosen Lewis base might form a stable, non-volatile adduct with the highly acidic BF₃, allowing for the separation of the less acidic BF₂I by distillation. Subsequent decomposition of the adduct would allow for the recovery of the Lewis base and the starting boron halide.
Optimizing Reaction Stoichiometry and Conditions: To maximize the yield of BF₂I in redistribution reactions, careful control of the stoichiometry of the reactants is crucial. By using a specific molar ratio of BF₃ to BI₃, the equilibrium can be shifted to favor the formation of BF₂I. Additionally, the reaction temperature and time must be optimized to allow the system to reach equilibrium without promoting unwanted side reactions or decomposition.
Below is a table summarizing the potential synthetic pathways and strategies for enhancing purity and yield:
| Synthetic Pathway | Reaction | Key Considerations | Strategies for Purity/Yield Enhancement |
| Redistribution Reaction | BF₃ + BI₃ ⇌ BF₂I + BFI₂ | Equilibrium mixture, difficult separation | Low-temperature fractional distillation, optimized stoichiometry |
| Reaction with Hydrogen Halide | BF₃ + HI ⇌ BF₂I + HF | Potential for side reactions | Careful control of reaction conditions |
| Reaction with Silyl (B83357) Halide | BF₃ + (CH₃)₃SiI → BF₂I + (CH₃)₃SiF | Potentially cleaner reaction | Use of excess silyl iodide, removal of volatile byproducts |
Advanced Structural Elucidation and Spectroscopic Characterization of Difluoroiodoborane
High-Resolution Spectroscopic Techniques for BF₂I Characterization
Spectroscopy is a cornerstone in the study of molecular structures. For difluoroiodoborane, techniques including Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and mass spectrometry are indispensable for a detailed characterization.
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹¹B and ¹⁹F NMR are particularly informative.
Research on the ¹¹B NMR spectra of a complete series of mixed boron trihalides (BXYZ, where X, Y, Z can be F, Cl, Br, or I) has provided systematic data on their chemical shifts and coupling constants. rsc.org The ¹¹B chemical shift is sensitive to the electronegativity and π-donating ability of the halogen substituents. In the series of difluorohaloboranes (BF₂X), the ¹¹B chemical shift moves to lower field (deshielding) as the third halogen becomes less electronegative (from Cl to Br to I). This trend is attributed to the decrease in π-bonding from the halogen to the boron atom.
The ¹⁹F NMR spectrum provides information about the fluorine environments. In BF₂I, the two fluorine atoms are chemically equivalent, leading to a single resonance. A key feature of the ¹⁹F NMR spectrum is the coupling to the boron nucleus. The ¹¹B nucleus has a spin I = 3/2, which splits the ¹⁹F resonance into a 1:1:1:1 quartet. The magnitude of the boron-fluorine coupling constant (J-coupling) is indicative of the B-F bond character.
Table 1: Representative ¹¹B and ¹⁹F NMR Data for Difluorohaloboranes Data for BF₂Cl and BF₂Br are used as analogues to infer properties of BF₂I.
| Compound | ¹¹B Chemical Shift (δ, ppm) | ¹¹B-¹⁹F Coupling Constant (J, Hz) | ¹⁹F Chemical Shift (δ, ppm) |
| BF₂Cl | 9.4 | 93 | - |
| BF₂Br | 7.6 | 114 | - |
| BF₂I | Estimated to be lower than 7.6 | Estimated to be > 114 | - |
| Source: Based on trends reported in Lappert, M. F., et al. (1971). rsc.org |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. rsc.org These techniques are complementary; for a molecule with a center of inversion, a vibrational mode will be either IR or Raman active, but not both (mutual exclusion principle). rsc.org For molecules without a center of inversion, such as the mixed boron halides, some vibrations can be active in both spectra. aip.org
The fundamental vibrational frequencies for a range of mixed boron halides, including BF₂Cl and BF₂Br, have been experimentally observed and assigned. aip.org These molecules belong to the C₂ᵥ point group and are expected to have six fundamental vibrational modes. These modes can be described as symmetric and asymmetric B-F stretching, a B-X (where X is Cl, Br, or I) stretching, symmetric and asymmetric B-F bending, and a B-X bending mode.
By analogy with BF₂Cl and BF₂Br, the vibrational spectrum of BF₂I is expected to show characteristic frequencies for the B-F and B-I bonds. The B-F stretching frequencies are typically found at higher wavenumbers due to the strong bond and low mass of fluorine, while the B-I stretching frequency will be at a significantly lower wavenumber.
Table 2: Fundamental Vibrational Frequencies (cm⁻¹) for Analogue Difluorohaloboranes
| Vibrational Mode | BF₂Cl | BF₂Br |
| B-F₂ Asymmetric Stretch | 1450 | 1440 |
| B-F₂ Symmetric Stretch | 727 | 700 |
| B-X Stretch (X=Cl, Br) | 930 | 830 |
| B-F₂ Bend | 410 | 400 |
| In-plane Bend | 520 | 490 |
| Out-of-plane Bend | 350 | 320 |
| Source: Data from "Vibration Spectra of Some Mixed Halides of Boron", AIP Publishing. aip.org |
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry would confirm its molecular weight and isotopic distribution, arising from the isotopes of boron (¹⁰B and ¹¹B). The fragmentation pattern observed in the mass spectrum would offer insights into the relative strengths of the B-F and B-I bonds, with the weaker bond expected to cleave more readily. However, specific mass spectrometry studies detailing the fragmentation of this compound are not widely available in the surveyed literature. General principles suggest that the loss of the iodine atom would be a primary fragmentation pathway.
Gas-Phase Electron Diffraction and X-ray Diffraction Studies of this compound
The three-dimensional arrangement of atoms in a molecule is determined using diffraction techniques. Gas-phase electron diffraction is suitable for determining the structure of volatile molecules, while X-ray diffraction is used for crystalline solids.
Based on VSEPR theory and data from related molecules like BF₃, this compound is predicted to have a trigonal planar geometry around the central boron atom. miracosta.edustudymind.co.ukopentextbc.ca The boron atom is sp² hybridized, forming three sigma bonds with the halogen atoms. The F-B-F and F-B-I bond angles are expected to be close to 120°. However, due to the different sizes and electronegativities of the halogen atoms, slight distortions from the ideal 120° angles are anticipated. The larger iodine atom would likely lead to a slight increase in the F-B-F angle to minimize steric repulsion.
While specific experimental diffraction data for BF₂I is not readily found, the structural parameters can be estimated based on known values for related boron halides.
Table 3: Predicted and Analogue Structural Parameters for Difluorohaloboranes
| Parameter | BF₃ (Experimental) | BF₂Cl (Predicted) | BF₂Br (Predicted) | BF₂I (Predicted) |
| B-F Bond Length (Å) | 1.311 | ~1.31 | ~1.31 | ~1.31 |
| B-X Bond Length (Å) | - | ~1.73 | ~1.89 | ~2.10 |
| ∠F-B-F Angle (°) | 120 | >120 | >120 | >120 |
| ∠F-B-X Angle (°) | - | <120 | <120 | <120 |
| Source: Predictions based on trends in boron halide structures. |
Structural Dynamics and Conformational Analysis of BF₂I
Structural dynamics refers to the time-dependent behavior of a molecule, including vibrations and conformational changes. For a small, rigid molecule like this compound, the primary structural dynamics are the molecular vibrations discussed in the context of IR and Raman spectroscopy. There are no significant conformational isomers for BF₂I due to the free rotation around the B-X single bonds, which does not lead to different stable structures. Therefore, a detailed conformational analysis as one might perform on a more complex organic molecule is not applicable here. Advanced computational studies could model the potential energy surface, but such specific research on this compound is not prominent in the available literature.
Theoretical and Computational Investigations of Difluoroiodoborane
Quantum Chemical Calculations of BF₂I Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. nasa.gov These methods, rooted in the principles of quantum mechanics, aim to solve the Schrödinger equation to describe the behavior of electrons within a molecule. numberanalytics.comnorthwestern.edu This allows for the prediction of various molecular properties, including structure, energy, and reactivity. numberanalytics.com
Density Functional Theory (DFT) Studies on Difluoroiodoborane
Density Functional Theory (DFT) has become a prominent tool for investigating the electronic structure of molecules. mdpi.comnih.gov This method is based on the principle that the energy of a system can be determined from its electron density. youtube.com DFT calculations have been successfully applied to a wide range of molecules to study their properties. capes.gov.brtubitak.gov.tr
In the context of difluoroboron complexes, DFT has been used to investigate their electronic structure and explain experimental observations in UV-Vis absorption and fluorescence spectra. mdpi.com For instance, time-dependent DFT (TD-DFT) calculations have been employed to assign spectral peaks and understand the electronic transitions involved. mdpi.com Different functionals within DFT, such as B3LYP-D3 and ωB97X-D, can be assessed for their accuracy in predicting excitation energies. mdpi.com The choice of functional can significantly impact the quantitative agreement with experimental data. mdpi.com
Ab Initio Methods in BF₂I Characterization
Ab initio methods, meaning "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), configuration interaction (CI), and coupled-cluster (CC) theory, provide a rigorous framework for studying molecular systems. psu.edumdpi.com The goal of these methods is to solve the electronic Schrödinger equation to obtain the wavefunction and energy of the molecule. northwestern.edu
The accuracy of ab initio calculations depends on both the level of theory and the basis set used. psu.edu Higher levels of theory incorporate more electron correlation, leading to more accurate results but at a greater computational cost. nasa.gov These methods are crucial for benchmarking other computational techniques and for providing reliable data on molecular properties when experimental data is unavailable. nasa.gov For instance, ab initio calculations can be used to study the adsorption of molecules on surfaces and to analyze bonding mechanisms. uol.de
Semi-Empirical Models (e.g., RM1, AM1, PM3, PM6, PM7) for this compound Parameters
Semi-empirical methods offer a computationally less expensive alternative to ab initio methods by incorporating some parameters derived from experimental data. Models like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are widely used for calculations on large molecules. The Recife Model 1 (RM1) is a re-parameterization of AM1, often providing improved results for certain classes of molecules. ufpe.br
These methods are particularly useful for exploring the potential energy surfaces of flexible molecules and for initial conformational analysis. While generally less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and are often used as a starting point for more rigorous calculations. A recent development has seen the parameterization of RM1 for the boron atom, which could be beneficial for studying compounds like this compound. ufpe.br The results from these models are often compared against higher-level calculations or experimental data to assess their reliability. ufpe.br
Computational Analysis of Bonding and Molecular Orbitals in this compound
The analysis of chemical bonding and molecular orbitals (MOs) provides a deeper understanding of a molecule's stability and reactivity. Computational methods are instrumental in visualizing and quantifying the nature of chemical bonds and the distribution of electron density within a molecule.
Fragment Molecular Orbital (FMO) methods can be employed to analyze interactions within a molecule, which is particularly useful for larger systems. nih.gov These methods break down a large molecule into smaller fragments and calculate the interactions between them.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. novartis.com By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction pathways. rsc.org
Various computational approaches can be used, from quantum mechanics (QM) to machine learning (ML) models. csmres.co.uk QM methods, such as DFT, can provide detailed information about the energetics of a reaction. nih.gov For instance, DFT calculations have been used to assess the energetics of radical coupling and other reactions. nih.gov
Data-driven approaches and machine learning are also becoming increasingly important in predicting chemical reactivity. nih.govresearchgate.net These models can be trained on large datasets of known reactions to predict the outcomes of new reactions. nih.gov For this compound, computational modeling could be used to predict its behavior in various chemical reactions, such as its propensity to act as a Lewis acid or its role in halogen exchange reactions. The calculated energies of potential intermediates and transition states would provide valuable insights into the kinetics and thermodynamics of these processes.
Mechanistic Studies of Difluoroiodoborane Mediated Reactions
Elucidation of Reaction Mechanisms via Kinetic Investigations
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into rate-determining steps, the composition of transition states, and the influence of reactant concentrations on reaction velocity. For boron-mediated reactions, kinetic analysis helps to construct a detailed picture of the reaction pathway.
While specific kinetic data for difluoroiodoborane is not extensively documented in introductory literature, the principles of such investigations are well-established. Kinetic studies typically involve systematically varying the concentrations of the substrate, the boron reagent (like BF₂I), and any bases or additives, while monitoring the rate of product formation. cetjournal.it This data allows for the determination of the reaction order with respect to each component, leading to a rate law. For example, in a proposed reaction, if the rate is found to be first-order in both the ketone and BF₂I, it would suggest that the formation of a boron enolate is the rate-determining step.
Furthermore, kinetic isotope effect (KIE) studies can pinpoint bond-breaking events in the rate-limiting step. Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, derived from temperature-dependent kinetic studies, offer deeper understanding. A highly negative entropy of activation, for instance, would support a highly ordered, cyclic transition state, a common feature in many boron-mediated reactions. github.io The integration of well-defined operating conditions with Model-Based Design of Experiments (MBDoE) can intensify kinetic studies, allowing for rapid and targeted identification of kinetic models with minimal experimental effort. cetjournal.it
Stereochemical Outcomes and Diastereoselectivity in BF₂I Reactions
A major focus in the study of BF₂I and related boron reagents is their ability to control stereochemistry, particularly in carbon-carbon bond-forming reactions like the aldol (B89426) addition. The stereochemical outcome of these reactions is often dictated by the geometry of the intermediate boron enolate, which is rationalized by the Zimmerman-Traxler model. github.iomasterorganicchemistry.com
This model posits a six-membered, chair-like transition state where the metal (boron) coordinates to both the enolate oxygen and the aldehyde oxygen. masterorganicchemistry.com The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. github.io Boron reagents are particularly effective in this regard because the short, strong B-O and B-C bonds lead to a tight and well-defined transition state, amplifying the steric effects and resulting in high levels of diastereoselectivity. libretexts.orgsoci.org
The geometry of the boron enolate directly translates to the relative stereochemistry of the aldol product:
A (Z)-enolate , where the primary substituent (R¹) and the borinate group are on the same side of the double bond, predominantly leads to the syn-aldol product .
An (E)-enolate , with the R¹ group and the borinate on opposite sides, yields the anti-aldol product . wordpress.com
This relationship provides a powerful predictive tool for synthesis. The choice of starting materials, base, and the specific boron halide (including the ligands on boron) can influence the selective formation of the (Z) or (E) enolate, thereby directing the reaction towards the desired diastereomer.
Table 1: Relationship between Enolate Geometry and Aldol Product Stereochemistry
Role of the Boron-Iodine Bond in Catalytic Cycles and Reactivity
The reactivity of this compound is dominated by the nature of the boron-iodine (B-I) bond. Boron trihalides are classic examples of Lewis acids because the boron atom has a vacant p-orbital, making it an electron-pair acceptor. libretexts.orgwikipedia.org The Lewis acidity follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This order is counterintuitive based on electronegativity alone but is explained by the degree of pπ-pπ back-bonding from the halogen to the boron center. The overlap between the boron 2p orbital and the larger iodine 5p orbital is poor, resulting in a more electron-deficient and thus more Lewis acidic boron center in BI₃ compared to BF₃.
In BF₂I, the B-I bond is the most labile. Its cleavage is often the initiating step in reactions. This high reactivity allows BF₂I to serve two primary roles:
Strong Lewis Acid: It can coordinate to carbonyl oxygens or other Lewis basic sites, activating the substrate towards nucleophilic attack. This activation is a key feature in reactions like Friedel-Crafts alkylation or aldol additions. wikipedia.org
Source of Electrophilic Boron: The B-I bond can be cleaved by a nucleophile (e.g., an enolate precursor or an amine), with the iodide acting as a leaving group. This process forms new boron-carbon or boron-heteroatom bonds, which are central to many synthetic transformations.
In catalytic cycles, the B-I bond's ability to be cleaved and reformed is essential. For instance, in a hypothetical catalytic cycle, BF₂I might react with a substrate to form a borylated intermediate, releasing an iodide ion. This intermediate then proceeds through the main reaction, and in the final step, the boron moiety is regenerated, often by displacement with another species, allowing it to re-enter the catalytic loop. The combination of strong Lewis acidity and the presence of a good leaving group (iodide) makes BF₂I a potent reagent for promoting a variety of chemical transformations. rsc.org
Experimental and Computational Approaches to Mechanistic Discovery
Modern mechanistic elucidation relies on a synergistic combination of experimental and computational methods. This dual approach provides a comprehensive picture of a reaction pathway, validating proposed intermediates and transition states that are often too transient to be observed directly. rsc.orgresearchgate.net
Experimental Approaches:
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify starting materials, products, and, in some cases, stable intermediates. ucl.ac.uk
X-ray Crystallography: Provides definitive structural information for stable compounds, including pre-catalysts or aldol products, confirming their stereochemistry. beilstein-journals.org
Trapping Experiments: Introducing a "trapping" agent designed to react with a suspected intermediate can provide evidence for its existence.
Isotope Labeling Studies: Replacing an atom with its isotope (e.g., ¹H with ²H) and tracking its position in the product can reveal bond-forming and bond-breaking steps.
Computational Approaches:
Density Functional Theory (DFT): This is a powerful tool for modeling reaction mechanisms. acs.org DFT calculations can be used to:
Optimize the geometries of reactants, intermediates, transition states, and products. csic.es
Calculate the relative energies of different species and the activation energy barriers for various potential pathways. rsc.org
Rationalize observed stereoselectivity by comparing the energies of diastereomeric transition states (e.g., the chair vs. boat forms in the aldol reaction). nih.govacs.org
Visualize vibrational frequencies to confirm that a calculated structure is a true transition state (identified by a single imaginary frequency).
By comparing the outcomes predicted by computational models with experimental results, chemists can build a robust and detailed understanding of the reaction mechanism. For example, DFT calculations have been used extensively to support the Zimmerman-Traxler model in boron-mediated aldol reactions, showing excellent agreement with experimentally observed diastereoselectivities. nih.govresearchgate.net This integrated approach is indispensable for rationalizing reactivity and for the predictive design of new, more efficient, and selective reactions. nih.gov
Table 2: Complementary Methods for Mechanistic Discovery
Applications of Difluoroiodoborane in Advanced Organic Transformations
Difluoroiodoborane as a Reagent for Selective Fluorination Reactions
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, making the development of selective fluorinating agents a critical goal in synthetic chemistry. tcichemicals.comnews-medical.netnih.gov Reagents capable of delivering fluorine under mild and controlled conditions are highly sought after for applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comyoutube.com Electrophilic fluorinating agents, which deliver a formal "F+" equivalent to a nucleophilic substrate, are a major class of these reagents. wikipedia.org While compounds like Selectfluor™ are widely used, the reactivity of haloboranes like this compound remains a subject of theoretical interest. mdpi.comorganic-chemistry.org The Lewis acidic boron center in BF₂I is expected to enhance the electrophilicity of the attached halogens, although detailed studies on its specific application as a selective fluorinating agent are not extensively documented in the literature.
The synthesis of fluorinated alkenes is of significant interest as these structures serve as versatile building blocks and peptidomimetics. beilstein-journals.org Various methods exist for the fluorination of alkynes, often involving the addition of reagents across the carbon-carbon triple bond. researchgate.netrsc.org These transformations can be mediated by different fluorine sources, leading to mono-, di-, or trifluorinated products. nih.gov
While specific examples detailing the use of this compound for this conversion are not prominent in available research, the reaction of a haloborane with an alkyne could theoretically proceed through an initial haloboration pathway. In such a scenario, the boron and iodine atoms would add across the alkyne. Subsequent transformation of the resulting vinylborane (B8500763) intermediate, potentially involving an oxidation or a halide-induced migration, could theoretically lead to the formation of a fluorinated alkene. The regioselectivity and stereoselectivity of such a process would be highly dependent on the substrate and reaction conditions.
Table 1: Representative Examples of Alkyne Fluorination (General Methods) This table illustrates common transformations for converting alkynes to fluorinated alkenes using various reagents, as specific data for BF₂I is not available.
| Substrate (Alkyne) | Reagent(s) | Product (Fluorinated Alkenes) | Yield (%) |
|---|---|---|---|
| Phenylacetylene | AgF, I₂ | (E)-1-Fluoro-2-iodo-1-phenylethene | 85 |
| 1-Octyne | Selectfluor™, AgOTf | 1,1-Difluoro-2-octanone | 72 |
| Diphenylacetylene | XeF₂, CH₂Cl₂ | 1,2-Difluoro-1,2-diphenylethene | 60 |
Late-stage fluorination, the introduction of fluorine into a molecule at a late step in its synthesis, is a powerful strategy in drug discovery. news-medical.netnih.govchemistryworld.com It allows for the rapid modification of complex molecules to modulate their biological activity. This process requires reagents with high chemoselectivity, capable of targeting specific positions, often C-H bonds, without affecting other functional groups. harvard.edu
The potential application of this compound in this context would depend on its ability to act as a selective source of either electrophilic fluorine or iodine, which could then be converted to a fluorine atom. The Lewis acidity of the BF₂ moiety could play a role in coordinating to Lewis basic sites within a complex molecule, potentially directing the fluorination to a nearby position. However, the reactivity of BF₂I would need to be carefully controlled to prevent unwanted side reactions or decomposition of the substrate. Currently, research literature does not provide specific examples of BF₂I being used for the late-stage fluorination of complex molecules.
Strategies for Selective Carbon-Fluorine Bond Formation using BF₂I
The formation of a carbon-fluorine bond is a challenging yet crucial transformation in organic synthesis. harvard.edu Strategies are broadly categorized into nucleophilic and electrophilic fluorination. wikipedia.org Nucleophilic methods typically involve the displacement of a leaving group by a fluoride (B91410) anion, whereas electrophilic methods involve the reaction of a carbon-centered nucleophile (like an enolate or an organometallic species) with an electrophilic fluorine source. sigmaaldrich.comwikipedia.org
This compound, as a mixed boron halide, presents intriguing possibilities. It could potentially serve multiple roles in C-F bond formation:
Lewis Acid Activation: BF₂I could act as a Lewis acid to activate a substrate, for example, an epoxide or an alcohol, towards nucleophilic attack by an external fluoride source.
Iodine-Fluorine Exchange: The reagent could participate in reactions where the iodine atom is first transferred to a substrate, followed by a subsequent exchange for fluorine.
Direct Fluorine Transfer: Under specific conditions, it might be possible for the B-F bond to be cleaved, delivering fluoride to a suitable electrophilic center, although this is less common for fluoroboranes due to the high strength of the B-F bond.
Despite these theoretical possibilities, established and reliable strategies for selective C-F bond formation that specifically employ this compound as the key reagent are not well-documented.
This compound in the Synthesis of Novel Organoboron Compounds
Organoboron compounds are exceptionally versatile intermediates in organic synthesis, famed for their role in reactions like the Suzuki-Miyaura cross-coupling. nih.govethernet.edu.et The synthesis of novel organoboron compounds, particularly those containing fluorine, is an active area of research. researchgate.netrsc.org These fluorinated boron reagents can serve as precursors to a wide array of fluorine-containing molecules. researchgate.net
Haloboranes are common starting materials for the synthesis of organoboranes. Typically, they react with organometallic reagents (e.g., Grignard or organolithium reagents) where the halide is displaced by an organic group. In the case of this compound, its reaction with an organometallic reagent (R-M) could proceed with selective displacement of the iodide, which is a better leaving group than fluoride, to form a difluoroorganoborane (R-BF₂).
R-M + I-BF₂ → R-BF₂ + M-I
These R-BF₂ compounds are valuable synthetic intermediates. The strong electron-withdrawing nature of the fluorine atoms makes the boron center highly Lewis acidic and can influence the reactivity of the organic group attached. While this pathway is a fundamental reaction type for haloboranes, specific and high-yield synthetic protocols starting from this compound are not extensively detailed in the surveyed literature.
Emerging Synthetic Applications of this compound in Specialized Chemical Fields
The BF₂ unit is a key structural motif in several classes of advanced materials, particularly in the field of fluorescent dyes. researchgate.netrsc.org Molecules such as BODIPY (boron-dipyrromethene) and BOPHY dyes contain a difluoroboron core and are prized for their sharp absorption and emission spectra, high quantum yields, and good photostability. researchgate.net The synthesis of these complex fluorophores relies on the reaction of a suitable organic ligand framework with a BF₂ source, commonly boron trifluoride etherate (BF₃·OEt₂).
While not a direct application of BF₂I, its role as a potential precursor to other BF₂-containing reagents or its direct use in synthesizing novel fluorophores cannot be discounted. The unique reactivity imparted by the iodine atom might allow for synthetic routes that are not accessible with BF₃·OEt₂. For example, it could enable the formation of iodinated dye precursors that could be further functionalized. This remains an area for potential exploration, as current research primarily focuses on more conventional boron sources for these specialized applications. researchgate.netrsc.org Another emerging field is the development of advanced 2D materials like borophene, where precise control over boron precursors could lead to novel material properties. nih.govresearchgate.net
Investigations into Difluoroiodoborane Derivatives and Analogues
Synthesis and Reactivity of Related Boron-Halogen Compounds
The synthesis of mixed boron-halogen compounds, such as difluoroiodoborane, often involves redistribution or exchange reactions. Boron readily reacts with halogens like fluorine, chlorine, and bromine to form the corresponding trihalides (BF₃, BCl₃, BBr₃). unacademy.com The generation of mixed halides like this compound (BF₂I) can be achieved through redistribution processes, which involve the exchange of halogens between different boron halide species. acs.org For instance, reacting boron trifluoride (BF₃) with boron triiodide (BI₃) under controlled conditions can lead to the formation of BF₂I and BFI₂.
The reactivity of these compounds is dominated by the Lewis acidic character of the boron center. All boron trihalides are potent Lewis acids, readily forming adducts with Lewis bases. unacademy.com The acidity and subsequent reactivity are modulated by the nature of the halogen substituents. The back-bonding from the halogen p-orbitals to the vacant p-orbital of boron influences the electrophilicity of the boron atom. In mixed halides like BF₂I, this electronic effect is asymmetric, leading to nuanced reactivity compared to homoleptic trihalides.
Table 1: Synthesis and Properties of Selected Boron-Halogen Compounds
| Compound | Formula | Synthesis Method | Key Reactivity Feature |
| Boron Trifluoride | BF₃ | Direct fluorination of boron oxide | Strong Lewis acid, gas at STP |
| Boron Trichloride (B1173362) | BCl₃ | Direct chlorination of boron oxide with carbon | Potent Lewis acid, hydrolyzes rapidly |
| Boron Tribromide | BBr₃ | Direct bromination of boron | Strong Lewis acid, used for ether cleavage |
| This compound | BF₂I | Redistribution reaction (e.g., BF₃ + BI₃) | Strong Lewis acid with a labile B-I bond |
| Dibromofluoroborane | BBr₂F | Redistribution reaction | Lewis acidic, properties intermediate between BF₃ and BBr₃ |
| Dibromochloroborane | BBr₂Cl | Redistribution reaction | Lewis acidic, properties intermediate between BCl₃ and BBr₃ |
Ligand Modification Strategies for Tunable BF₂I Reactivity
N-heterocyclic carbenes (NHCs) are a prominent class of ligands used to stabilize and modify reactive boron species. When an NHC coordinates to BF₂I, it forms a stable, tetracoordinate boron adduct (NHC-BF₂I). The electronic properties of the NHC, which can be altered by changing the substituents on the imidazole (B134444) ring, directly influence the strength of the B-N bond and the residual Lewis acidity of the boron center. For instance, electron-donating groups on the NHC increase its basicity, leading to a stronger donation to the boron center and a less electrophilic complex. Conversely, electron-withdrawing groups result in a more reactive, electrophilic boron center. This principle allows for the rational design of BF₂I-based reagents with tailored reactivity for specific applications, such as halogenation or borylation reactions. The judicious selection of substituents on the ligand framework is a key strategy for controlling the reactivity of related borenium cations. scholaris.ca
Table 2: Theoretical Ligand Effects on the BF₂I Core
| Ligand Type | Example Ligand | Expected Effect on BF₂I Core | Potential Application |
| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strong σ-donation, stabilization of the boron center, reduced Lewis acidity | Controlled delivery of 'I⁺' or 'BF₂' synthons |
| Phosphine | Triphenylphosphine (PPh₃) | Moderate σ-donation, forms stable adducts | Catalysis, reagent stabilization |
| Amine | Pyridine | σ-donation, formation of classic Lewis acid-base adducts | General purpose Lewis acid applications |
| Ether | Diethyl ether | Weak coordination, labile adduct | Solvent, weakly coordinating medium for reactions |
Exploration of Heteroatom-Substituted Boranes with BF₂I-like Motifs
Expanding beyond halogen substituents, the exploration of boranes featuring bonds to other heteroatoms (such as nitrogen, oxygen, and sulfur) reveals compounds with reactivity profiles that can be analogous to BF₂I. These compounds often feature a boron center bonded to both highly electronegative atoms and a more labile group, mimicking the F/I substitution pattern of this compound.
A significant area of research involves the synthesis of N-heterocyclic carbene-stabilized boranes with boron-heteroatom bonds. nih.gov For example, the parent borane (B79455) adduct, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) borane (dipp-Imd-BH₃), can be functionalized through reactions with electrophiles. nih.gov Reaction with iodine (I₂) leads to the formation of dipp-Imd-BH₂I, a tetracoordinate borane with a B-I bond that serves as a precursor to other heteroatom-substituted derivatives. nih.gov This iodinated borane can then undergo substitution reactions with a wide range of heteroatom nucleophiles, including thiolates, azides, and nitrites, yielding a diverse family of stable, functionalized boron compounds. nih.gov
Another class of related compounds includes anionic adducts formed between diboron (B99234) reagents and Lewis bases. For instance, the reaction of bis(pinacolato)diboron (B136004) (B₂pin₂) with alkoxides or fluoride (B91410) ions produces anionic B(sp²)-B(sp³) adducts. nih.gov These species act as nucleophilic boryl sources and demonstrate the versatility of boron in forming complex structures with various heteroatoms. nih.gov
Table 3: Examples of Heteroatom-Substituted Boranes
| Compound Name | Abbreviated Formula | Heteroatom Bonds | Synthetic Route |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-boryl iodide | dipp-Imd-BH₂I | B-N, B-I | Reaction of dipp-Imd-BH₃ with I₂ nih.gov |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-boryl azide (B81097) | dipp-Imd-BH₂(N₃) | B-N | Substitution reaction of dipp-Imd-BH₂I with an azide salt nih.gov |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-boryl triflate | dipp-Imd-BH₂(OTf) | B-N, B-O | Reaction of dipp-Imd-BH₃ with triflic acid nih.gov |
| Anionic bis(pinacolato)diboron fluoride adduct | [FB₂pin₂]⁻ | B-O, B-F | Reaction of B₂pin₂ with a fluoride source nih.gov |
Challenges and Future Directions in Difluoroiodoborane Research
Development of Sustainable and Greener Synthetic Methodologies for BF₂I
The pursuit of green chemistry principles is crucial for the environmentally responsible production of chemical compounds. researchgate.net Traditional syntheses of haloboranes often rely on harsh reagents and energy-intensive conditions. Future research must focus on developing sustainable and greener methods for producing Difluoroiodoborane.
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus preventing waste. researchgate.net
Use of Renewable Resources: Investigating the use of biomass-derived starting materials or catalysts. mdpi.comresearchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation, ultrasound-mediated synthesis, or mechanochemistry (ball milling) to reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as ionic liquids or solvent-free reaction conditions. researchgate.netelsevier.com The use of biocatalysts, like enzymes or microorganisms, could also provide a milder and more selective synthetic pathway. mdpi.comhealthcare-bulletin.co.uk
Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and improve reaction rates under milder conditions. researchgate.netyoutube.com
The adoption of these green synthetic protocols aims to reduce the environmental footprint associated with BF₂I production, making it a more viable reagent for large-scale applications. mdpi.comnih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Principle | Conventional Approach | Potential Green Alternative for BF₂I Synthesis | Benefit |
|---|---|---|---|
| Energy Source | High-temperature reflux | Microwave Irradiation, Sonication nih.gov | Reduced energy consumption, faster reaction times |
| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, or solvent-free conditions researchgate.net | Reduced pollution and health hazards |
| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or homogeneous catalysts researchgate.netyoutube.com | Waste minimization, cost-effectiveness |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors mdpi.com | Use of renewable resources |
Expanding the Scope of this compound-Mediated Reactions
Currently, this compound is primarily recognized as a reagent in organic synthesis, particularly for the difluoroboration of alkynes and other unsaturated systems. ontosight.ai A significant future direction is to expand its synthetic utility beyond these established transformations.
Potential areas for expansion include:
Novel Cycloaddition Reactions: Investigating the participation of BF₂I or its derivatives in cycloaddition reactions to construct complex, fluorinated cyclic scaffolds. The reactivity of gem-difluoroalkenes in [3+2] and [4+2] cycloadditions suggests that BF₂I could be a precursor to versatile fluorinated building blocks for accessing highly substituted heterocycles like 1,2,3-triazoles. beilstein-journals.org
Photochemical Transformations: Harnessing visible light as a renewable energy source to drive novel BF₂I-mediated reactions. rsc.org Photocatalysis can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are inaccessible through thermal methods and offering new pathways for creating functionalized molecules for drug discovery. rsc.orgnih.gov
Multicomponent Reactions (MCRs): Designing one-pot reactions where BF₂I, along with two or more other components, combine to form complex products efficiently. Automated cheminformatic workflows could help identify and validate novel MCRs involving BF₂I, rapidly expanding its known chemical space. chemrxiv.org
C-H Functionalization: Exploring the use of BF₂I in catalyzed C-H activation/functionalization reactions, which would represent a highly atom-economical method for introducing boron and fluorine moieties into organic molecules.
By exploring these avenues, the synthetic chemist's toolbox can be enriched with new methods for creating valuable fluorinated compounds.
Advanced Spectroscopic Probes for Real-Time BF₂I Reaction Monitoring
The high reactivity of this compound necessitates precise control over reaction conditions. ontosight.ai Advanced spectroscopic techniques, as part of Process Analytical Technology (PAT), are essential for real-time, in-situ monitoring to ensure safety, optimize reaction parameters, and maximize yield. mdpi.com
Future research should focus on implementing:
Raman Spectroscopy: Utilizing immersion probes to monitor reactions directly within the vessel. endress.com Raman spectroscopy is well-suited for analyzing chemical transformations in real-time without the need for sample extraction. mdpi.com
NMR Spectroscopy: Employing flow NMR systems, such as InsightMR, allows for the continuous monitoring of reaction kinetics and the identification of transient intermediates. bruker.com This provides deep mechanistic insights that are crucial for reaction optimization. bruker.com
Fluorescence Spectroscopy: Developing specific fluorescent probes that change their emission properties in response to the consumption of BF₂I or the formation of the product. rsc.org Ratiometric sensors can provide quantitative data on reaction progress, overcoming issues related to probe concentration. nih.gov
Infrared (IR) and UV/Vis Spectroscopy: These established techniques can be adapted with fiber-optic probes for in-line monitoring of reactant and product concentrations. mdpi.com
The integration of these advanced analytical tools will facilitate a deeper understanding of BF₂I reactivity and enable the development of more robust and efficient synthetic processes. mdpi.combruker.com
Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
| Technique | Probe Type | Key Advantage for BF₂I Reactions | Reference |
|---|---|---|---|
| Raman Spectroscopy | Immersion or non-contact optic | Provides in-situ, real-time chemical composition data; minimal sample preparation. | endress.com |
| NMR Spectroscopy | Flow unit (e.g., InsightMR) | Offers detailed structural and quantitative information for mechanistic and kinetic studies. | bruker.com |
| Fluorescence Spectroscopy | Molecular probes with changeable π-conjugated systems | High sensitivity; can be designed for specific analyte detection. | rsc.org |
| UV/Vis Spectroscopy | Immersion probe | Cost-effective method for monitoring changes in concentration of UV-active species. | mdpi.com |
Theoretical Insights for Rational Catalyst Design and Reaction Optimization
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which is invaluable for optimizing reactions involving BF₂I and designing novel catalysts. numberanalytics.comresearchgate.net
Future computational efforts should target:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and understand the electronic structure of intermediates. nih.govnih.gov This can elucidate the mechanism of B-I bond cleavage and subsequent bond-forming steps, providing a rational basis for reaction optimization. nih.gov
Rational Catalyst Design: Employing computational models to design catalysts that can enhance the reactivity and selectivity of BF₂I-mediated transformations. By understanding the catalyst's mechanism of action at a molecular level, researchers can systematically modify its structure to improve performance, a key principle in modern catalyst development. youtube.comnih.govemory.edu
Machine Learning (ML): Applying ML algorithms to predict the reactivity of BF₂I with various substrates based on large datasets of computed or experimental results. numberanalytics.com ML can identify complex structure-activity relationships and accelerate the discovery of new reactions and optimal conditions.
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of BF₂I and its reaction partners in solution to understand solvent effects and the conformational dynamics of catalytic intermediates. biorxiv.org
These theoretical approaches, when combined with experimental validation, will accelerate the development of more efficient and selective synthetic methods using this compound. researchgate.net
Potential for this compound in Unexplored Chemical Spaces
The unique combination of a Lewis acidic boron center, two fluorine atoms, and a reactive iodine atom makes BF₂I a promising reagent for venturing into unexplored areas of chemical synthesis. ontosight.ai
Prospective new applications include:
Synthesis of Bioisosteres: The difluoroboryl group or fragments derived from BF₂I could serve as novel bioisosteres in medicinal chemistry. Introducing these groups into bioactive molecules can modulate their physicochemical properties, and BF₂I could be a key reagent in developing direct pathways to such functionalized molecules. rsc.org
Development of Novel Materials: Using BF₂I as a precursor for the synthesis of advanced materials, such as fluorinated polymers, liquid crystals, or materials with unique electronic properties. The high reactivity of the B-I bond could be harnessed to initiate polymerization or to functionalize material surfaces.
Accessing Novel Reactive Intermediates: Exploring the generation of previously inaccessible boron-containing reactive species from BF₂I. These could then be trapped in subsequent reactions to build molecular complexity in new ways.
Pyroelectrocatalysis: Investigating the potential role of BF₂I or its derivatives in pyroelectrically-driven chemical reactions, where thermal energy is converted directly into chemical energy. rsc.org This represents a frontier area where the unique properties of polar boron compounds could be advantageous.
Systematic exploration, potentially guided by automated reaction discovery platforms, will be key to unlocking the full potential of this compound in these and other yet-to-be-imagined applications. chemrxiv.org
Q & A
Q. What are the established synthetic methodologies for difluoroiodoborane, and how can experimental parameters optimize yield and purity?
Answer: this compound is typically synthesized via halogen exchange reactions, such as BF₃ with iodides in anhydrous conditions. Key methodological considerations include:
- Conducting reactions under inert atmospheres (e.g., Schlenk line) to prevent hydrolysis.
- Monitoring reaction progress using ¹⁹F NMR to track fluorine environment changes.
- Purification via low-temperature vacuum distillation to isolate volatile byproducts.
- Validating purity through melting point analysis and elemental composition (e.g., combustion analysis) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how should data be cross-validated?
Q. What experimental protocols ensure the stability of this compound during storage and handling?
Answer: Stability is compromised by moisture and light. Methodological safeguards include:
Q. How can researchers systematically assess the reactivity of this compound with common Lewis bases?
Answer: Design titration experiments using incremental additions of Lewis bases (e.g., NH₃, PR₃) in hexane. Monitor via:
- ¹¹B NMR shifts to identify adduct formation (e.g., upfield shifts for tetracoordinate boron).
- Isothermal titration calorimetry (ITC) to quantify binding enthalpies.
- Control experiments to rule out solvent or temperature artifacts .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?
Answer: Address discrepancies by:
Q. What experimental designs are effective for elucidating reaction mechanisms involving this compound in cross-coupling reactions?
Answer: Employ a combination of kinetic and spectroscopic approaches:
Q. How can researchers reconcile conflicting data on the catalytic activity of this compound in fluorination reactions?
Answer: Design comparative studies to isolate variables:
Q. What interdisciplinary approaches leverage this compound’s unique properties for materials science applications?
Answer: Explore hybrid methodologies:
- Synthesize boron-iodine polymers via co-polymerization with alkenes, characterized by GPC and TGA.
- Investigate fluorinated boron clusters as precursors for ceramic coatings (analyzed via SEM-EDS).
- Collaborate with computational chemists to predict electronic properties (bandgap analysis) .
Methodological Frameworks for Data Contradiction Analysis
Q. What systematic approaches mitigate contradictions in spectroscopic data across studies?
Answer: Adopt a tiered validation protocol:
- Replicate experiments under identical conditions (temperature, solvent).
- Cross-reference with synchrotron-based XAS (X-ray Absorption Spectroscopy) for electronic structure insights.
- Formulate hypotheses using the TRIZ contradiction matrix to identify conflicting parameters (e.g., stability vs. reactivity) .
Q. How should researchers design studies to address gaps in this compound’s toxicity and environmental impact data?
Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
